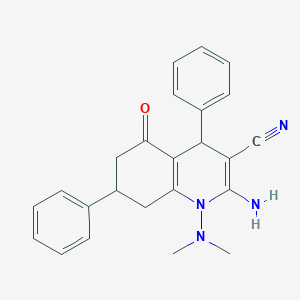
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BDBM-2656 and has shown promising results in a number of studies. In
Wirkmechanismus
The mechanism of action of BDBM-2656 is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, BDBM-2656 has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting this enzyme, BDBM-2656 can cause DNA damage and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that BDBM-2656 has a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of PARP, BDBM-2656 has also been shown to inhibit the activity of other enzymes that are involved in cell growth and proliferation. This includes the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of the cell cycle. By inhibiting the activity of CDK4, BDBM-2656 can prevent the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDBM-2656 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the role of PARP and other enzymes in cell growth and proliferation. However, one limitation of using BDBM-2656 is that it is a relatively new compound and its long-term effects are not fully understood. More research is needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are a number of future directions for research on BDBM-2656. One area of research that is currently being explored is the development of new cancer treatments that are based on the inhibition of PARP and other enzymes involved in cell growth and proliferation. Additionally, researchers are exploring the potential use of BDBM-2656 in other areas of scientific research, such as neurodegenerative diseases and inflammation. Further studies are needed to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis of BDBM-2656 involves a multistep process that includes the use of various reagents and catalysts. The first step involves the reaction of 2,4-difluoroaniline with 2,3-dichloro-5,6-dicyanobenzoquinone to produce the intermediate compound 2,4-difluoro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinon-2-yl)aniline. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to produce the final product, BDBM-2656.
Wissenschaftliche Forschungsanwendungen
BDBM-2656 has been studied for its potential use in a number of scientific research applications. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that BDBM-2656 has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer treatments.
Eigenschaften
Produktname |
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C26H24F2N2O4 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H24F2N2O4/c1-13-22(25(32)30-17-6-5-15(27)9-16(17)28)23(14-4-7-20-21(8-14)34-12-33-20)24-18(29-13)10-26(2,3)11-19(24)31/h4-9,23,29H,10-12H2,1-3H3,(H,30,32) |
InChI-Schlüssel |
RMQRBNGMMYOARQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C=C(C=C5)F)F |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)





